molecular formula C13H18BrN B3023196 N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine CAS No. 1119450-04-2

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine

Cat. No.: B3023196
CAS No.: 1119450-04-2
M. Wt: 268.19 g/mol
InChI Key: ZGFIVFAJZNCZOU-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine is an organic compound that features a bromobenzyl group attached to a cyclopentyl and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine typically involves the reaction of 2-bromobenzyl chloride with cyclopentylamine and methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

    Addition Reactions: The amine group can react with electrophiles, forming addition products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used to replace the bromine atom with an iodine atom.

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

    Reduction: Lithium aluminum hydride or sodium borohydride can reduce the compound to form different amine derivatives.

Major Products Formed:

    Substitution Products: Various substituted benzylamines.

    Oxidation Products: Oxidized aromatic compounds.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromobenzyl group can enhance the compound’s binding affinity to certain targets, while the cyclopentyl and methylamine moieties can modulate its overall activity.

Comparison with Similar Compounds

    N-(2-bromobenzyl)-N-methylamine: Lacks the cyclopentyl group, which may affect its binding affinity and activity.

    N-(2-chlorobenzyl)-N-cyclopentyl-N-methylamine: The chlorine atom may alter the compound’s reactivity and interactions compared to the bromine atom.

    N-(2-bromobenzyl)-N-cyclopentylamine: Lacks the methylamine group, which can influence its overall properties.

Uniqueness: N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine is unique due to the presence of both the cyclopentyl and methylamine groups, which can enhance its versatility and effectiveness in various applications. The bromine atom also provides a site for further functionalization, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-15(12-7-3-4-8-12)10-11-6-2-5-9-13(11)14/h2,5-6,9,12H,3-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFIVFAJZNCZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235716
Record name 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-04-2
Record name 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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